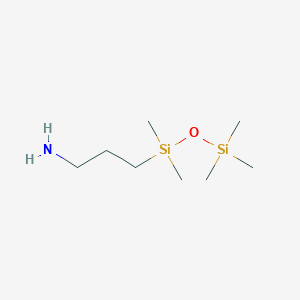

3-Aminopropylpentamethyldisiloxane

Description

Contextualization within Silicon-Containing Functional Molecules

Organosilicon compounds are characterized by the presence of a direct bond between a carbon and a silicon atom. researchgate.net This fundamental structural feature imparts a unique set of chemical and physical properties that distinguish them from their purely organic counterparts. The silicon-carbon bond is longer and more polarized than a typical carbon-carbon bond, with the silicon atom being more electropositive. researchgate.net This polarity, along with the availability of d-orbitals on the silicon atom, contributes to the distinct reactivity and high thermal stability of many organosilicon compounds. nih.gov

The versatility of organosilicon chemistry stems from the ability to modify the organic substituents attached to the silicon atom, allowing for the fine-tuning of properties for specific applications. These molecules range from simple silanes to complex polymers like silicones (polysiloxanes), which are known for their use as sealants, adhesives, and lubricants. researchgate.netnih.gov The introduction of functional groups, such as amines, epoxides, or vinyl groups, further expands the utility of these compounds, enabling them to participate in a wide array of chemical reactions.

Significance of Amine-Functionalized Organosilanes in Contemporary Materials Science

Amine-functionalized organosilanes, often referred to as aminosilanes, represent a critical subclass of organosilicon compounds. Their significance lies in their dual chemical nature. The silane (B1218182) portion of the molecule can react with inorganic substrates like glass, silica (B1680970), and metal oxides through hydrolysis and condensation of the alkoxy or silanol (B1196071) groups, forming stable covalent bonds (Si-O-Substrate). nih.gov Simultaneously, the amine-functional group provides a reactive site for interaction with a wide range of organic polymers and molecules.

This "coupling" ability makes aminosilanes indispensable as adhesion promoters and surface modifiers in the fabrication of composite materials. By creating a chemical bridge between an inorganic filler and an organic polymer matrix, aminosilanes enhance the interfacial adhesion, leading to improved mechanical properties such as strength, durability, and toughness. teledyneisco.com A widely studied example that illustrates this principle is (3-Aminopropyl)triethoxysilane (APTES), which has been extensively used to functionalize surfaces for improved biocompatibility, controlled wettability, and enhanced performance of polymer nanocomposites. researchgate.netnih.gov The amine group in APTES, for instance, has been shown to improve the dispersion of fillers like multiwalled carbon nanotubes in a polycarbonate matrix, leading to enhanced mechanical properties of the resulting composite. researchgate.net

Overview of Research Trajectories for 3-Aminopropylpentamethyldisiloxane within Academic Discourse

While much of the academic literature has focused on trialkoxysilanes like APTES, research is increasingly exploring the unique properties and potential applications of other aminosilanes, including this compound. This compound, with its disiloxane (B77578) backbone, presents a different structural motif compared to the more common trialkoxy- or dialkoxysilanes. Its structure consists of an aminopropyl group attached to a silicon atom which is, in turn, part of a disiloxane unit with five methyl groups.

The synthesis of such functionalized disiloxanes can be achieved through various methods, with hydrosilylation being a prominent route. This reaction typically involves the addition of a silicon-hydride (Si-H) bond across an unsaturated bond, such as the carbon-carbon double bond in allylamine (B125299), in the presence of a catalyst. nih.gov For instance, the hydrosilylation of allylamine with pentamethyldisiloxane (B44630) would be a direct pathway to obtaining this compound. Research in this area often focuses on optimizing reaction conditions and catalyst systems to achieve high yields and selectivity. nih.gov

Academic discourse on this compound and related amine-functionalized disiloxanes is centered on their role in surface modification and polymer chemistry. The presence of the flexible disiloxane linkage and the terminal amine group makes them interesting candidates for creating unique surface properties on various substrates. Research is exploring how the structure of the silane, including the length of the alkyl chain and the nature of the siloxane backbone, influences the final properties of the modified material. These investigations are crucial for developing new materials with tailored surface energies, biocompatibility, and adhesive properties for advanced applications in coatings, electronics, and biomedical devices. researchgate.net

| Property | Value |

| Chemical Formula | C8H23NOSi2 |

| Molecular Weight | 205.45 g/mol |

| Boiling Point | 67-70 °C at 6 Torr |

| CAS Number | 23029-21-2 |

Structure

3D Structure

Properties

IUPAC Name |

3-[dimethyl(trimethylsilyloxy)silyl]propan-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H23NOSi2/c1-11(2,3)10-12(4,5)8-6-7-9/h6-9H2,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QWFSPEQGWSIPLB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[Si](C)(C)O[Si](C)(C)CCCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H23NOSi2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30550624 | |

| Record name | 3-(Pentamethyldisiloxanyl)propan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30550624 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

205.44 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

23029-21-2 | |

| Record name | 3-(Pentamethyldisiloxanyl)propan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30550624 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Elucidating the Chemical Reactivity and Reaction Mechanisms of 3 Aminopropylpentamethyldisiloxane

Reactivity of the Primary Amine Functional Group

The chemical behavior of 3-Aminopropylpentamethyldisiloxane is largely dictated by its primary amine (-NH2) functional group. This group possesses a lone pair of electrons on the nitrogen atom, rendering it nucleophilic and basic. This inherent reactivity allows the molecule to participate in a variety of chemical transformations. The nitrogen atom in a primary amine is sp3 hybridized and can act as a nucleophile, meaning it can attack electron-deficient centers. msu.eduyoutube.com

Nucleophilic Additions and Condensation Reactions

The primary amine of this compound readily undergoes nucleophilic addition reactions with carbonyl compounds. libretexts.orgmasterorganicchemistry.com This type of reaction involves the attack of the amine's lone pair of electrons on the electrophilic carbonyl carbon.

In an acid-catalyzed reaction, this compound reacts with aldehydes such as glutaraldehyde (B144438), glyoxal, and formaldehyde (B43269) to form imines, also known as Schiff bases. libretexts.orgyoutube.com This reaction proceeds through a two-step mechanism. Initially, the amine attacks the carbonyl carbon, leading to a tetrahedral intermediate called a carbinolamine. openstax.org Subsequently, the carbinolamine undergoes dehydration to form the C=N double bond of the imine. libretexts.orgopenstax.orgyoutube.com The reaction is reversible, and the position of the equilibrium can be influenced by the removal of water. youtube.com The pH of the reaction medium is a critical factor, with optimal rates typically observed around a pH of 5. libretexts.org

Table 1: Examples of Imine Formation Reactions

| Reactant 1 | Reactant 2 | Product |

| This compound | Glutaraldehyde | Glutaraldehyde-based Imine |

| This compound | Glyoxal | Glyoxal-based Imine |

| This compound | Formaldehyde | Formaldehyde-based Imine |

This table illustrates the formation of imines from the reaction of this compound with various aldehydes.

The difunctional nature of aldehydes like glutaraldehyde allows them to react with two molecules of this compound, leading to the formation of crosslinked structures. This principle is fundamental in the curing and formation of silicone elastomers. researchgate.net The imine linkages formed contribute to the development of a three-dimensional network, which imparts elasticity and durability to the material. The crosslinking of siloxane polymers is a key process in silicone technology and can be achieved through various chemical reactions, including condensation. researchgate.net

Reactions with Isocyanates for Urea (B33335) Linkage Formation

The primary amine group of this compound exhibits high reactivity towards isocyanates (-NCO). This reaction results in the formation of a stable urea linkage (-NH-CO-NH-). researchgate.netresearchgate.net The mechanism involves the nucleophilic attack of the amine's nitrogen on the electrophilic carbon of the isocyanate group. researchgate.net This reaction is generally rapid and can often proceed at room temperature without the need for a catalyst. mdpi.com The formation of urea linkages is a critical step in the synthesis of polyurea polymers, which are known for their exceptional mechanical properties. researchgate.net

Aza-Michael Reactions with Unsaturated Acceptors

This compound can participate in Aza-Michael additions, a type of conjugate addition reaction. ntu.edu.sgauburn.edu In this reaction, the primary amine acts as a nucleophile and adds to an electron-deficient alkene, known as a Michael acceptor. ntu.edu.sgnih.gov This reaction is a powerful tool for carbon-nitrogen bond formation and can be used to synthesize a variety of functionalized molecules. nih.govrsc.org The reaction can proceed under mild conditions, sometimes even without a catalyst, making it an efficient synthetic method. nih.gov

Role as a Catalytic Base in Organic Transformations

The basic nature of the primary amine group in this compound allows it to function as a base catalyst in various organic reactions. The lone pair of electrons on the nitrogen can abstract a proton, thereby activating a substrate or facilitating a particular reaction pathway. For instance, amines can be used to catalyze condensation reactions, such as the Knoevenagel condensation, by deprotonating the active methylene (B1212753) compound. While direct research on this compound as a catalyst is specific, the general reactivity of primary amines as bases is a well-established principle in organic chemistry. youtube.com

Investigation of Aldol and Mannich Reaction Catalysis

While specific studies focusing solely on this compound as a catalyst for Aldol and Mannich reactions are not extensively documented, the broader class of aminopropyl-functionalized silanes and silicas has been investigated for such catalytic applications. The primary amine group in these molecules is the key functional component that can participate in the catalytic cycles of these reactions.

In the context of the Aldol condensation , a critical reaction for forming carbon-carbon bonds, the amino group of aminopropyl-functionalized silica (B1680970) can act as a base catalyst. Molecular dynamics simulations have been employed to investigate the cooperatively catalyzed Aldol condensation between acetone (B3395972) and 4-nitrobenzaldehyde (B150856) on alkylamine-grafted silica surfaces. nih.gov These studies highlight that the catalytic activity is influenced by the interplay between the basic amine group and acidic surface silanols. nih.gov The flexibility of the alkylamine chain is also a crucial factor, with C3 propylamine (B44156) linkers showing a high probability of reaction, a finding consistent with experimental observations. nih.gov Research on mesoporous silica functionalized with secondary amines has demonstrated their efficiency in catalyzing self-aldol condensations of aldehydes and acetone. It has been noted that secondary amines are often more efficient catalysts than primary amines for these reactions.

For the Mannich reaction , another cornerstone of organic synthesis for producing β-amino carbonyl compounds, the amine functionality is essential for the initial formation of an iminium ion intermediate. While direct catalytic data for this compound is sparse, the principles of Mannich reaction catalysis by amines are well-established. Chiral bifunctional catalysts, such as those derived from cinchona alkaloids bearing a thiourea (B124793) functionality, have been shown to be effective in promoting highly enantioselective Mannich reactions between malonates and N-Boc protected imines. nih.gov Although structurally different, these studies underscore the importance of the amine's role in activating the reactants. The development of organocatalysts for direct asymmetric anti-Mannich-type reactions has also been a significant area of research, with designed amino acids being used to achieve high diastereo- and enantioselectivities. nih.gov

The following table summarizes the catalytic role of analogous amino-functionalized materials in Aldol and Mannich reactions.

| Reaction Type | Catalyst System | Key Findings |

| Aldol Condensation | Alkylamine-grafted silica surfaces | Catalytic activity is a cooperative effect of the basic amine and acidic surface silanols. Chain flexibility is important, with C3 propylamine linkers being effective. nih.gov |

| Aldol Condensation | Secondary amine-functionalized mesoporous silica | Secondary amines show high efficiency in self-aldol condensations. |

| Mannich Reaction | Cinchona alkaloid-thiourea catalysts | Effective for highly enantioselective reactions of malonates and imines. nih.gov |

| Mannich Reaction | Designed amino acid catalysts | Enable direct asymmetric anti-selective Mannich reactions with high stereocontrol. nih.gov |

Hydrolytic Reactivity of the Siloxane and Alkoxysilane Moieties

The presence of siloxane (Si-O-Si) bonds and, in related precursor molecules, alkoxysilane (Si-OR) groups, makes this compound and similar compounds susceptible to hydrolysis. This reactivity is a critical consideration in their application, particularly in aqueous environments.

The hydrolysis of aminosilanes is a well-studied phenomenon. The process typically involves the cleavage of siloxane bonds, a reaction that can be catalyzed by the amine functionality itself. nih.gov Studies on 3-aminopropylalkoxysilanes have shown that these compounds can undergo extensive hydrolytic degradation. nih.gov The primary amine can coordinate to the silicon center, facilitating hydrolysis through the formation of a stable five-membered ring intermediate. nih.govmtholyoke.edu This intramolecular catalysis makes the γ-aminopropylsiloxane structure inherently more reactive compared to other aminoalkylsiloxanes. nih.gov The rate of hydrolysis is dependent on factors such as water and silane (B1218182) concentration. For instance, proton NMR studies on γ-aminopropyltrimethoxysilane and γ-aminopropyltriethoxysilane revealed that the methoxy-substituted silane hydrolyzes significantly faster than its ethoxy-substituted counterpart. capes.gov.br

The stability of layers formed from 3-aminopropylsilane (APS) on silica surfaces is a major concern in many applications. The hydrolysis of the Si-O-Si bonds is a primary mechanism for the decomposition of these layers. acs.org The amine functionality in APS can catalyze this hydrolysis, leading to the loss of the functional layer from the substrate. nih.gov

The general mechanism for the hydrolysis of siloxane bonds is initiated by the nucleophilic attack of a hydroxide (B78521) ion on the silicon atom, leading to the cleavage of the Si-O-Si linkage. nih.gov In the case of aminosilanes, the local basic environment created by the propyl amine group can accelerate the dissolution of silica structures. nih.gov

Condensation and Silanol (B1196071) Formation

The hydrolysis of alkoxysilane precursors of aminosiloxanes leads to the formation of silanol (Si-OH) groups. gelest.com These silanols are key intermediates that can subsequently undergo condensation reactions to form siloxane bonds (Si-O-Si), leading to the formation of oligomers or polymeric networks. gelest.comdtic.mil

The process begins with the hydrolysis of the alkoxy groups, which is catalyzed by the alkalinity of the amino-functional silanes themselves. dtic.mil This reaction is typically rapid, occurring within seconds of contact with water. dtic.mil The resulting silanols are unstable in alkaline media and readily undergo condensation. dtic.mil For aminosilanes at a few percent by weight in water, the solution will predominantly consist of oligomeric silanes rather than monomeric silanetriols. dtic.mil

The condensation of aminosilanes can be complex. For example, the reaction of siloxane diols with aminoalkyldi- and trialkoxysilanes has been studied, and the rate of condensation is influenced by the length of the siloxane chain. vot.pl The reaction is typically second order with respect to the substrates. vot.pl Elevated temperatures can lead to side reactions, such as the condensation of aminopropyl groups with remaining alkoxy substituents, which can result in branched or crosslinked products. vot.pl

The co-condensation of tetraethoxysilane (TEOS) and (3-aminopropyl)triethoxysilane (APTES) is a common method for preparing amino-functionalized silica particles. nih.gov Studies have shown that APTES can affect the rate of hydrolysis and condensation of the silica precursors. nih.gov

The following table summarizes the key steps in the hydrolysis and condensation of aminopropyl-functionalized silanes.

| Process | Reactants/Intermediates | Key Features |

| Hydrolysis | Aminopropylalkoxysilane, Water | Formation of silanol (Si-OH) groups. Catalyzed by the amine functionality. Rate is dependent on the nature of the alkoxy group. capes.gov.brdtic.mil |

| Condensation | Silanols | Formation of siloxane (Si-O-Si) bonds. Leads to oligomers and polymers. Can be influenced by temperature and reactant ratios. vot.pl |

| Co-condensation | Tetraethoxysilane, (3-Aminopropyl)triethoxysilane | Used to synthesize amino-functionalized silica particles. The presence of the aminosilane (B1250345) influences the reaction kinetics. nih.gov |

Mechanistic Studies of Interfacial Reactions Involving this compound

The interfacial behavior of this compound and related aminosilanes is crucial for their role as coupling agents, adhesion promoters, and surface modifiers. The interactions at the interface are governed by a combination of covalent bonding and non-covalent interactions, such as hydrogen bonding.

When aminosilanes like 3-aminopropylsilane (APS) are deposited on silica surfaces, they can interact in several ways. At high coverage, APS molecules can adopt a more upright position with the silanol group oriented towards the silica surface, allowing for hydrogen bonding between the hydroxyls of the silanol and the surface hydroxyls. acs.org A significant stabilizing interaction occurs when the amino group of the APS molecule faces the silica surface, forming hydrogen bonds with the surface silanols. acs.org This can lead to the formation of aggregates of APS molecules in solution that then adsorb onto the surface. acs.org

The interactions between polydimethylsiloxanes and silica surfaces have been studied to understand the reinforcement of silicone elastomers. ntis.gov The surface chemistry of silica, with its silanol groups, plays a critical role in these interactions. Low-temperature 1H NMR spectroscopy has been used to study the interfacial behavior of silicone oils with silica gels, revealing that the polymer's interaction with the silica surface is influenced by factors such as pore size and the presence of water. researchgate.net

The hydrolytic stability of aminosilane layers at interfaces is a key area of investigation. The degradation of these layers often proceeds through the hydrolysis of the siloxane bonds that link the silane to the substrate and to other silane molecules. nih.govmtholyoke.edu The amine group's ability to catalyze this hydrolysis intramolecularly is a significant factor in the stability of 3-aminopropylsilane-derived layers. nih.govmtholyoke.edu

Advanced Applications of 3 Aminopropylpentamethyldisiloxane in Materials Science and Engineering

Role as a Silane (B1218182) Coupling Agent and Adhesion Promoter in Composite Materials

Interfacial Bonding between Organic Polymer Matrices and Inorganic Fillers

A primary application of 3-Aminopropylpentamethyldisiloxane is to improve the interfacial bonding between organic polymer matrices and inorganic fillers, such as glass, metals, and ceramics. The siloxane portion of the molecule can establish a strong, stable connection with the inorganic surface, while the aminopropyl group provides a reactive site for bonding with the organic polymer matrix. This dual reactivity is essential for creating a robust interface that allows for efficient stress transfer between the reinforcement and the matrix, a key factor in the performance of composite materials. This enhanced bonding is critical in a wide range of applications, from coatings and adhesives to advanced composite manufacturing. mcmaster.ca

Enhancement of Mechanical and Thermal Properties of Composites

By improving the interfacial adhesion between the filler and the matrix, this compound can significantly enhance the mechanical and thermal properties of composite materials. While specific quantitative data on the performance of this particular silane in composites is not extensively detailed in publicly available literature, the known function of aminosilanes suggests that its incorporation would lead to improvements in properties such as tensile strength and thermal stability. mcmaster.cagoogleapis.com The greater bond energy of Si-O bonds compared to C-C or C-O bonds in traditional organic polymers contributes to improved thermal stability. mcmaster.ca

Application in Adhesives, Sealants, and Coatings

The adhesion-promoting properties of this compound make it a valuable component in the formulation of high-performance adhesives, sealants, and coatings. mcmaster.ca In these applications, it enhances the bond between the organic polymer base and various substrates. Research has demonstrated the utility of aminopropyl-functionalized silicones in creating robust elastomers. For instance, model reactions involving this compound and various aldehydes, such as glutaraldehyde (B144438), glyoxal, and formaldehyde (B43269), result in the rapid formation of crosslinked silicone elastomers. d-nb.inforesearchgate.net These reactions can even proceed in the presence of water, highlighting the versatility of this chemistry for applications like underwater sealants. d-nb.inforesearchgate.net The properties of the resulting elastomers can be tailored by controlling the reaction conditions and the specific aldehyde used. researchgate.net

Below is a table summarizing the mechanical properties of silicone elastomers formed from the reaction of aminopropyl-terminated polydimethylsiloxanes with formaldehyde, a reaction for which this compound serves as a model compound.

| Entry | % mol aminopropyl | Mn (g mol⁻¹) | [Amine] (mol L⁻¹) | Shore hardness (OO) | Young's modulus (MPa) | Stress at break (MPa) | Strain at break (%) |

| For-P1 | 3 | 11,000 | 0.395 | 40 | 0.17 | 0.11 | 90 |

| For-P2 | 5 | 8,500 | 0.645 | 45 | 0.28 | 0.20 | 100 |

| For-P3 | 7 | 6,500 | 0.900 | 51 | 0.35 | 0.23 | 90 |

| For-P4 | 10 | 5,000 | 1.280 | 60 | 0.45 | 0.25 | 70 |

| For-T1 | 100 | 900 | 2.22 | 65 | 0.50 | 0.25 | 60 |

| For-T2 | 100 | 3,000 | 0.667 | 40 | 0.25 | 0.15 | 80 |

| For-T3 | 100 | 5,000 | 0.400 | 35 | 0.15 | 0.10 | 90 |

| For-T4 | 100 | 25,000 | 0.080 | 25 | 0.08 | 0.05 | 110 |

| For-T5 | 100 | 50,000 | 0.040 | 20 | 0.05 | 0.03 | 120 |

Data adapted from a study on formaldehyde-crosslinked aminopropylsilicone elastomers, where For-P denotes pendant and For-T denotes telechelic aminopropyl groups. d-nb.info

Precursor and Building Block in Polymer and Hybrid Material Synthesis

Beyond its role as an interfacial modifier, this compound is also a valuable precursor and building block in the synthesis of novel polymers and hybrid materials. Its monofunctional nature allows for controlled chain termination and the introduction of reactive amine end-groups into silicone polymers.

Synthesis of Aminopropyl-Terminated Silicone Fluids

This compound can be used as a monofunctional reagent in the synthesis of aminopropyl-terminated silicone fluids. In these reactions, it acts as an end-capping agent, controlling the molecular weight and introducing a primary amine group at the terminus of the silicone chain. This is exemplified in model studies where it reacts with aldehydes to form Schiff bases, demonstrating its utility in creating functionalized silicone materials. mcmaster.ca The synthesis of such fluids is a key step in producing a variety of silicone-based products, including the elastomers discussed previously.

Development of Silicone-Epoxy and Silicone-Polyimide Copolymers

The reactive amine group of this compound makes it a suitable component for the synthesis of copolymers, such as silicone-epoxy and silicone-polyimide hybrids. In these systems, the amine functionality can react with epoxy or anhydride (B1165640) groups in the respective co-monomers, incorporating the flexible and thermally stable disiloxane (B77578) unit into the final polymer backbone. For instance, in the synthesis of reactive amine-functional silicone-polyether block copolymers, this compound can be used as an endblocking agent. google.com This allows for the creation of tailored polymer architectures with a combination of properties from both the silicone and the organic polymer segments. While detailed reaction schemes for silicone-epoxy and silicone-polyimide copolymers specifically using this compound are proprietary or not widely published, its potential as a reactive building block in such systems is clear from its chemical structure and reactivity. google.com

Formation of Siloxane-Urea Copolymers

This compound, often referred to in literature as 1,3-Bis(3-aminopropyl)-1,1,3,3-tetramethyldisiloxane (APTMDS), plays a crucial role as a chain extender in the synthesis of siloxane-urea copolymers. researchgate.netresearchgate.net These copolymers are a class of high-performance elastomers that benefit from the combination of flexible siloxane segments and hard urea (B33335) segments, which provide excellent mechanical properties through hydrogen bonding. researchgate.net

The formation of these copolymers typically involves a two-step polyaddition reaction. In this process, an amino-terminated polydimethylsiloxane (B3030410) (PDMS) is reacted with a diisocyanate, such as 4,4'-Methylenebis(cyclohexylisocyanate) (H12MDI). researchgate.net this compound is then introduced as a chain extender. researchgate.net The primary amine groups at both ends of the this compound molecule react with the isocyanate groups of the diisocyanate-PDMS prepolymer, leading to the formation of urea linkages and the extension of the polymer chain. researchgate.netscirp.org

The incorporation of this compound allows for precise control over the hard segment content in the final copolymer. researchgate.net By adjusting the ratio of the diisocyanate and the this compound chain extender, the concentration of urea groups can be systematically varied, which in turn influences the mechanical properties of the resulting elastomer. researchgate.net For instance, increasing the hard segment content generally leads to an increase in the modulus and tensile strength of the material.

A typical synthesis route involves the base-catalyzed ring-opening equilibration of a cyclic siloxane, like octamethylcyclotetrasiloxane (B44751) (D4), with this compound acting as an end-blocker to produce aminopropyl-terminated PDMS of a specific molecular weight. researchgate.net This amino-terminated PDMS is then used in the subsequent polyaddition reaction with a diisocyanate and additional this compound as the chain extender. researchgate.net

Fabrication of Silicone Elastomers with Controllable Properties

In the fabrication of silicone elastomers, this compound can function as a chain extender, which provides a method for controlling the properties of the final material. google.comsisib.com Silicone elastomers, particularly those based on polydimethylsiloxane (PDMS), are valued for their thermal stability, biocompatibility, and low surface tension. google.com However, their mechanical properties often require enhancement for specific applications. sisib.com

The introduction of chain extenders like this compound into a silicone formulation can modify the network structure of the elastomer. In addition-cure systems, which typically involve the reaction of vinyl-functional and hydride-functional siloxanes catalyzed by a platinum complex, the incorporation of a difunctional amine like this compound can influence the crosslink density. While not a direct participant in the primary hydrosilylation curing reaction, its presence can affect the polymer chain architecture prior to crosslinking or be used in dual-cure systems.

More directly, in systems where urea or urethane (B1682113) linkages are desired within the silicone elastomer, this compound plays a direct role. By reacting with diisocyanates, it forms hard segments within the soft PDMS matrix, a common strategy for producing thermoplastic silicone elastomers. The concentration and nature of these hard segments, controlled by the amount of this compound and diisocyanate added, allow for the tailoring of properties such as hardness, modulus, and tensile strength. researchgate.net

The general principle is that by controlling the molecular weight of the PDMS prepolymers and the amount of chain extender (this compound), one can systematically adjust the physical and mechanical properties of the resulting silicone elastomer.

Incorporation into Silane-Terminated Polymer Systems (e.g., Polyurethanes)

This compound and similar amino-functional silanes are integral to the synthesis of silane-terminated polymers, particularly silane-terminated polyurethanes (STPs). scirp.orgscirp.org These materials combine the desirable properties of polyurethanes, such as toughness and abrasion resistance, with the moisture-curing capabilities and weathering resistance of silicones. researchgate.net

In the production of STPs, a common method involves the end-capping of an isocyanate-terminated polyurethane prepolymer with an aminosilane (B1250345). scirp.orgscirp.org The primary amine groups of this compound react readily with the terminal isocyanate groups of the prepolymer to form stable urea linkages. scirp.org This reaction is typically rapid and quantitative. scirp.org The result is a polymer chain with terminal dialkoxysilane or trialkoxysilane groups, depending on the specific silane used. While 3-aminopropyltriethoxysilane (B1664141) is commonly cited, the difunctional nature of this compound allows it to act as a linker between two polyurethane chains, effectively increasing the molecular weight before the final silane end-capping.

Alternatively, in a one-step process, a polyol, a diisocyanate, and an aminosilane like this compound can be reacted together. google.com The amine functionality of the silane competes with the hydroxyl groups of the polyol to react with the isocyanate groups.

Once the polyurethane is terminated with silane groups, it can undergo moisture curing. The siloxane bonds at the termini hydrolyze in the presence of atmospheric moisture to form silanol (B1196071) groups. These silanols then condense with each other to form a stable, cross-linked siloxane network, resulting in a cured, elastomeric material. researchgate.net The use of an aminosilane like this compound for end-capping eliminates the presence of free isocyanate groups in the final product, which can be advantageous from a health and safety perspective. mdpi.com

Surface Modification and Functionalization Strategies

Covalent Grafting onto Substrate Surfaces (e.g., Polydimethylsiloxane, Silica (B1680970) Nanoparticles)

The chemical structure of this compound, featuring a reactive primary amine and a disiloxane backbone, makes it a candidate for the covalent grafting onto various substrate surfaces to impart new functionalities. This process is particularly relevant for materials like polydimethylsiloxane (PDMS) and silica nanoparticles.

Grafting onto Polydimethylsiloxane (PDMS): While direct grafting of this compound onto a cured, unfunctionalized PDMS surface is challenging, it can be achieved on PDMS surfaces that have been pre-treated to introduce reactive sites. For instance, oxygen plasma treatment of PDMS creates surface silanol (Si-OH) groups. colab.ws These can then potentially react with a suitable functional group on a derivative of this compound. A more common approach for modifying PDMS with amines involves the use of aminotrialkoxysilanes, such as 3-aminopropyltriethoxysilane (APTES), which can co-condense with the silanol-rich surface. colab.ws The principle of using the amine for subsequent reactions is a key aspect of this functionalization. Photografting techniques, where UV irradiation is used to create radicals on the PDMS surface that can initiate the polymerization of amine-containing monomers, represent another strategy for introducing amine functionality. nih.govnih.gov

Grafting onto Silica Nanoparticles: The surface of silica nanoparticles is typically rich in silanol groups, which serve as ideal anchoring points for silane coupling agents. rsc.orgresearchgate.net While 3-aminopropyltriethoxysilane (APTES) is frequently used for this purpose, the fundamental reaction chemistry is applicable to other aminosilanes. rsc.orgnih.gov The amine group of this compound can be tethered to the silica surface through various chemistries, although it lacks the direct Si-O-R linkage for condensation that APTES possesses. However, it can be incorporated into a silica matrix during particle synthesis or grafted onto a pre-functionalized silica surface. For instance, silica nanoparticles can be functionalized with epoxy groups, which can then react with the amine of this compound. The primary amine group provides a reactive site for the covalent attachment of biomolecules, dyes, or other functional moieties. rsc.org

Tailoring Surface Energy and Wettability for Specific Applications

The grafting of this compound and similar aminosilanes onto surfaces is a powerful method for tailoring surface energy and wettability. researchgate.netmdpi.com The inherent properties of the siloxane backbone and the polar amine group allow for significant changes in the surface characteristics of a substrate.

When a low-energy, hydrophobic surface such as PDMS is modified with a molecule containing polar functional groups like primary amines, the surface energy generally increases, leading to a more hydrophilic character. mdpi.com This is demonstrated by a decrease in the water contact angle. researchgate.net For example, surfaces treated with 3-aminopropyltriethoxysilane (APTES) show a significant reduction in water contact angle, indicating improved hydrophilicity. researchgate.net The presence of the amine groups allows for hydrogen bonding with water molecules, promoting wetting.

This ability to transform a hydrophobic surface into a hydrophilic one is critical for many applications. In microfluidics, for instance, modifying the inner surfaces of PDMS channels to be more hydrophilic prevents the non-specific adsorption of proteins and other biomolecules and improves the flow of aqueous solutions. nih.gov

Creation of Reactive Platforms for Further Chemical Derivatization

A key advantage of functionalizing surfaces with this compound is the introduction of primary amine groups, which serve as versatile reactive platforms for subsequent chemical modifications. rsc.orgrsc.org This two-step functionalization strategy—initial grafting of the aminosilane followed by derivatization—opens up a vast chemical toolbox for tailoring surface properties.

The primary amine group is a nucleophile that can participate in a wide array of well-established chemical reactions. This allows for the covalent attachment of a diverse range of molecules, including:

Biomolecules: Proteins, peptides, and DNA can be immobilized on the amine-functionalized surface using common bioconjugation chemistries, such as carbodiimide (B86325) coupling (e.g., with EDC/NHS) to link carboxylic acid groups to the surface amines. researchgate.net This is fundamental for the development of biosensors, microarrays, and biocompatible implants.

Fluorescent Dyes: Amine-reactive dyes (e.g., those with NHS-ester or isothiocyanate functional groups) can be easily coupled to the surface, enabling the creation of fluorescently labeled surfaces for imaging and sensing applications.

Polymers: Polymer chains can be grown from the surface-bound amine groups via surface-initiated polymerization, or pre-formed polymers with reactive end groups can be grafted to the surface. This allows for the creation of polymer brushes that can control properties like lubricity, bio-adhesion, and stimuli-responsiveness.

Nanoparticles: Nanoparticles can be assembled onto the surface through electrostatic interactions (by protonating the amine to create a positive charge) or through covalent linkages. nih.gov

Novel Applications in Emerging Technologies

The versatility of this compound extends to cutting-edge technologies where precise molecular interactions are paramount. Its ability to modify surfaces and compatibilize different phases makes it suitable for applications in nano-electronics and additive manufacturing.

Quantum dots (QDs) are semiconductor nanocrystals with unique size-tunable optical and electronic properties. rsc.org For their effective use in applications like solid-state lighting and displays, they must be uniformly dispersed within a stable host material, often a silicone matrix. However, QDs are typically synthesized with long organic ligands (like oleic acid) that make them soluble in non-polar solvents but incompatible with silicone resins, leading to aggregation and loss of quantum efficiency. acs.orgresearchgate.net

This compound can serve as an ideal surface ligand to address this challenge. The process involves a ligand exchange reaction where the original ligands on the QD surface are replaced. nih.gov The primary amine group on the this compound acts as a strong anchor, binding to the QD surface (e.g., through a Zn-S bond on a CdSe/ZnS QD). acs.orggoogle.com

Once attached, the pentamethyldisiloxane (B44630) tail provides excellent compatibility with the surrounding silicone (polydimethylsiloxane) matrix. researchgate.netatlas.jp This dual functionality allows the modified QDs to be homogeneously dispersed throughout the silicone without clumping, which is critical for maintaining high optical clarity and quantum yield in the final composite material. researchgate.net This method of functionalizing QDs with silanes is a general strategy for improving their processability and stability in various matrices. rsc.orgrsc.org

Direct Ink Writing (DIW) is a 3D printing technique used to fabricate complex structures from soft materials like silicone elastomers. mdpi.comnih.gov The "inks" used in this process must possess specific rheological properties—they need to flow through the printing nozzle under pressure but then immediately set and hold their shape after deposition. nih.gov To achieve this, silicone resins are often formulated with reinforcing fillers, such as fumed silica. nih.govnih.gov

However, the silica filler and the polysiloxane matrix are often chemically dissimilar, leading to poor adhesion between them. This can negatively affect the mechanical properties of the final printed object. This compound can be used as a coupling agent to bridge this inorganic-organic interface. sinosil.com

In this application, the silane is used to pre-treat the fumed silica filler. The siloxane portion of the molecule interacts with the hydroxyl groups on the silica surface. silicone-surfactant.com The aminopropyl group can then react with or physically entangle with the polymer chains of the silicone resin. shinetsusilicone-global.comshinetsusilicone-global.com This molecular-level connection between the filler and the matrix has two key benefits:

Rheology Modification: It improves the dispersion of the silica filler within the resin, helping to create a smooth, printable ink with the desired shear-thinning behavior. researchgate.net

Enhanced Mechanical Properties: By strengthening the bond between the filler and the polymer network, the coupling agent significantly improves the tensile strength, stretchability, and durability of the cured elastomer. nih.govnih.gov

This use of functional silanes is a key strategy in developing high-performance silicone inks that enable the 3D printing of complex, highly stretchable, and transparent elastomeric components for applications ranging from soft robotics to medical devices. nih.govresearchgate.netosti.gov

Table 2: Components of a 3D Printable Silicone Ink

| Component | Example Material | Role in Ink Formulation |

|---|---|---|

| Polymer Matrix | Vinyl-terminated polydimethylsiloxane (PDMS) | Forms the primary elastomeric network. nih.gov |

| Crosslinker | Hydride-functional siloxane | Reacts with the polymer matrix to cure the elastomer. |

| Filler | Fumed Silica | Increases viscosity and provides shear-thinning properties for printing; reinforces the final part. nih.govnih.gov |

| Coupling Agent | This compound | Improves adhesion between the silica filler and the PDMS matrix, enhancing rheology and mechanical strength. sinosil.comsilicone-surfactant.com |

Advanced Characterization Methodologies for 3 Aminopropylpentamethyldisiloxane and Derived Materials in Research

Spectroscopic Techniques for Structural and Chemical Analysis

Spectroscopy is a cornerstone for the chemical analysis of 3-Aminopropylpentamethyldisiloxane, offering detailed information on its structure, composition, and reaction kinetics.

Fourier Transform Infrared (FTIR) spectroscopy is an indispensable tool for identifying the functional groups present in a molecule and for monitoring the progress of chemical reactions in real-time. researchgate.netmdpi.com For this compound and its derivatives, FTIR spectra provide a characteristic fingerprint based on the vibrations of its specific chemical bonds.

Functional Group Identification: The key functional groups of this compound can be identified by their characteristic absorption bands in the infrared spectrum. The Si-O-Si (siloxane) bond exhibits a strong, broad absorption band, while the primary amine (-NH2) group and the various C-H and Si-C bonds also have distinct peaks. researchgate.netthermofisher.comresearchgate.net For instance, the bending vibration of the -NH2 group is typically observed around 1590 cm⁻¹. researchgate.net The siloxane linkage (Si-O-Si) presents a prominent stretching vibration, and the Si-CH₃ groups also show characteristic absorptions. thermofisher.com

Reaction Monitoring: FTIR spectroscopy is highly effective for in-line process characterization, allowing researchers to track chemical changes as they happen. researchgate.netmdpi.com When this compound is used in a reaction, such as the functionalization of a surface or polymerization, the disappearance of reactant peaks and the appearance of product peaks can be monitored over time. researchgate.net For example, if the amine group reacts to form an amide, the characteristic -NH2 bending vibration will decrease in intensity, while new peaks corresponding to the amide bond (e.g., C=O stretch) will emerge. This real-time monitoring is crucial for understanding reaction kinetics and ensuring the desired chemical transformation has occurred. researchgate.net

Table 1: Characteristic FTIR Absorption Bands for this compound and Related Structures

| Wavenumber (cm⁻¹) | Functional Group | Vibrational Mode | Reference(s) |

|---|---|---|---|

| ~2960 | C-H (in CH₃) | Asymmetric Stretch | thermofisher.com |

| ~1590 | N-H (in -NH₂) | Bending | researchgate.net |

| ~1258 | Si-CH₃ | Symmetric Bend | thermofisher.com |

| 1007–1074 | Si-O-Si | Asymmetric Stretch | thermofisher.com |

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for providing detailed information about the molecular structure and connectivity of atoms. For this compound, ¹H NMR is particularly useful for elucidating the structure and can also be employed to monitor the progress of reactions. researchgate.netresearchgate.net

Molecular Structure Elucidation: The ¹H NMR spectrum of an aminopropyl-terminated siloxane provides distinct signals for the protons in different chemical environments. researchgate.netresearchgate.net The methyl protons attached directly to the silicon atoms (Si-CH₃) typically appear as a sharp, intense singlet at a very high field (around δ 0.05-0.07 ppm). The protons of the propyl chain (-CH₂CH₂CH₂-) appear as separate multiplets. The methylene (B1212753) group adjacent to the silicon atom (Si-CH₂) is found at approximately δ 0.5 ppm, the central methylene group at around δ 1.5 ppm, and the methylene group adjacent to the nitrogen atom (N-CH₂) at a more downfield position, typically around δ 2.6-2.7 ppm. researchgate.netresearchgate.net The relative integration of these peaks confirms the ratio of protons and, consequently, the structure of the molecule.

Reaction Progress Monitoring: NMR is an excellent tool for monitoring chemical reactions quantitatively. jhu.eduresearchgate.netnih.gov By acquiring a time series of NMR spectra, the concentration of reactants and products can be determined as a function of time. researchgate.net For example, if this compound undergoes a reaction at the amine terminus, the chemical shift of the adjacent methylene protons (N-CH₂) will change significantly. By integrating the signals of the reactant and product peaks over the course of the reaction, detailed kinetic profiles can be constructed. rsc.org This method is particularly valuable for understanding reaction mechanisms and optimizing conditions.

Table 2: Typical ¹H NMR Chemical Shifts for Aminopropyl-Terminated Siloxanes

| Proton Assignment | Chemical Shift (δ ppm) | Multiplicity | Reference(s) |

|---|---|---|---|

| Si-CH ₃ | ~0.07 | Singlet | researchgate.net |

| Si-CH ₂- | ~0.56 | Triplet | researchgate.net |

| -CH ₂- (middle) | ~1.5 | Multiplet | researchgate.net |

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive quantitative technique used to determine the elemental composition and the chemical state of elements within the top few nanometers of a material's surface. diva-portal.org It is particularly crucial for analyzing surfaces that have been modified with this compound, for example, to create a reactive layer on a substrate like titanium or silicon. researchgate.netnih.gov

Elemental Composition: XPS analysis can confirm the successful grafting of the aminosiloxane onto a surface by detecting the presence of silicon (Si 2p), nitrogen (N 1s), carbon (C 1s), and oxygen (O 1s) in the expected atomic concentrations. nih.gov The appearance of N 1s and Si 2p signals on a substrate that previously lacked these elements is a clear indicator of successful surface modification. nih.gov

Chemical State Analysis: High-resolution XPS spectra provide information about the bonding environment of each element. The C 1s spectrum can be deconvoluted into components representing C-C/C-H, C-Si, and C-N bonds. The N 1s spectrum can confirm the presence of the primary amine group (-NH₂). Following a subsequent reaction, such as forming an amide bond, a new peak corresponding to the amide nitrogen (O=C-N) would appear at a different binding energy. researchgate.net Similarly, the Si 2p spectrum can elucidate the nature of the Si-O-Si and Si-C bonds. This level of detail is vital for confirming that the surface modification has proceeded as intended and that the desired chemical functionality is present. nih.gov

Table 3: Representative XPS Binding Energies for Surfaces Modified with Aminosilanes

| Core Level | Chemical State | Approximate Binding Energy (eV) | Reference(s) |

|---|---|---|---|

| C 1s | C-C, C-H | ~285.0 | diva-portal.org |

| C 1s | C-N | ~286.1 | diva-portal.org |

| N 1s | -NH₂ (amine) | ~400.0 | diva-portal.org |

| O 1s | Si-O -Si | ~532.5 | researchgate.net |

| Si 2p | Si -O | ~102.0 | nih.gov |

Energy-Dispersive X-ray Spectroscopy (EDS or EDX) is an analytical technique used for the elemental analysis or chemical characterization of a sample. advancedmicroanalytical.com It is often coupled with Scanning Electron Microscopy (SEM). When the sample is bombarded by the SEM's electron beam, atoms emit characteristic X-rays at energies specific to their atomic number. EDS allows for the rapid identification and quantification of elements present in a specific area of the sample. advancedmicroanalytical.comnih.gov

For materials modified with this compound, EDS is primarily used for elemental mapping. jeol.com This technique generates a visual map showing the spatial distribution of elements across the sample's surface. researchgate.net By creating maps for silicon (Si), nitrogen (N), carbon (C), and oxygen (O), one can verify the uniformity and coverage of the siloxane coating. For example, on a functionalized nanoparticle or a coated substrate, the EDS maps should show a strong correlation in the spatial distribution of Si and N, confirming that the aminopropyl siloxane moiety is present across the analyzed area. researchgate.net This is a powerful method to assess the homogeneity of a surface treatment, identifying any potential aggregation or incomplete coverage. researchgate.net

Microscopic Techniques for Morphological and Interfacial Investigations

Microscopy provides direct visual information about the physical form and surface features of materials. For derivatives of this compound, this is key to understanding how the compound alters the surface of a material at the micro- and nanoscale.

Scanning Electron Microscopy (SEM) is a fundamental technique for imaging the surface topography and microstructure of materials at high magnification. When a surface is modified with this compound or polymers derived from it, SEM can reveal significant changes in the surface morphology. researchgate.net

For instance, if the compound is used to treat nanoparticles, SEM images can show whether the treatment resulted in a smooth, conformal coating or caused the particles to agglomerate. researchgate.net When applied to a flat substrate, SEM can visualize the texture of the resulting film, highlighting its smoothness, roughness, or the presence of any defects like cracks or pinholes. By comparing images of the material before and after modification, researchers can directly assess the physical impact of the coating process. This information is often correlated with data from spectroscopic techniques to build a complete picture of the modified material's chemical and physical properties.

Table 4: List of Compound Names

| Compound Name | Abbreviation (if applicable) |

|---|---|

| This compound | |

| (3-aminopropyl)triethoxysilane | APTES |

| α,ω-Bis(3-aminopropyl)-polydimethylsiloxane | |

| Titanium | |

| Silicon | |

| Carbon | |

| Nitrogen | |

| Oxygen | |

| Amide | |

| Siloxane | |

| Polydimethylsiloxane (B3030410) | PDMS |

| Chitosan | |

| Glutaraldehyde (B144438) | |

| Toluene | |

| Pentaerythritol triacrylate | |

| Donepezil | DH |

| 2,6-Methyl-β-Cyclodextrin | 2,6 Me-β-CD |

| Hydroxy Propyl Methyl Cellulose | HPMC |

| Zinc Oxide | ZnO |

| Corundum | |

| (3-aminopropyl)trimethoxysilane | APTMS |

Transmission Electron Microscopy (TEM) for Nanostructure and Cross-Sectional Analysis

Information regarding the use of TEM to analyze the nanostructure or cross-sections of materials specifically derived from this compound is not available in the reviewed literature.

Atomic Force Microscopy (AFM) for Surface Roughness and Local Properties

No research findings were identified that specifically employ AFM to measure surface roughness or map local properties on surfaces or materials modified with this compound.

Thermal and Rheological Characterization of Modified Materials

Thermogravimetric Analysis (TGA) for Thermal Stability and Organic Content

Specific TGA data detailing the thermal stability or quantifying the organic content of materials modified with this compound could not be located in the available research.

Rheological Studies for Viscoelastic Properties and Curing Behavior of Elastomers

The search did not yield any rheological studies focused on the viscoelastic properties or curing behavior of elastomers that incorporate this compound.

Diffraction and Scattering Techniques

X-ray Diffraction (XRD) for Crystalline Structure and Interfacial Interactions

There is no available research that uses XRD to analyze the crystalline structure or interfacial interactions in materials specifically functionalized with this compound.

Small-Angle X-ray Scattering (SAXS) for Nanoscale Structural Characterization

Small-Angle X-ray Scattering (SAXS) is a powerful, non-destructive analytical technique utilized to probe the nanoscale structure of materials, typically in the size range of 1 to 100 nanometers. rsc.orgnih.gov This methodology is particularly adept at characterizing the size, shape, and arrangement of nanoparticles, macromolecules, and other colloidal systems. rsc.orgdntb.gov.ua For materials derived from this compound, SAXS provides critical insights into the morphology and organization of these systems at the nanoscale, which are fundamental to understanding their physical and chemical properties.

The principle of SAXS is based on the elastic scattering of X-rays by electrons in a material. When a collimated X-ray beam passes through a sample, it is scattered in all directions. At very small scattering angles (typically below 10 degrees), the resulting scattering pattern is sensitive to larger-scale electron density fluctuations within the material. rsc.orgresearchgate.net By analyzing the intensity of the scattered X-rays as a function of the scattering angle, researchers can deduce information about the structural features of the material. rsc.org The technique is versatile and can be applied to samples in various forms, including solids, powders, gels, and liquid dispersions. rsc.org

In the context of materials derived from aminosiloxanes, such as those functionalized with aminopropyl groups, SAXS is instrumental in characterizing the structure of self-assembled systems and nanocomposites. scispace.comresearchgate.net For instance, research on nanocomposites functionalized with (3-Aminopropyl)triethoxysilane (APTES), a related aminosilane (B1250345), demonstrates the utility of SAXS in elucidating the architecture of these complex materials.

A key analysis method in SAXS is the calculation of the pair-distance distribution function (PDDF), p(r), which is obtained by applying a Fourier transform to the scattering intensity data. scispace.comresearchgate.net The PDDF provides a real-space representation of the nanoscale structure, describing the distribution of distances between all pairs of electrons within a scattering particle. This function can reveal the shape of the particles (e.g., spherical, cylindrical, or more complex geometries) and their maximum dimension (Dmax).

Detailed Research Findings from a Related Aminosilane System:

In a study on a nanocomposite composed of magnetic nanosilica and graphene oxide functionalized with (3-Aminopropyl)triethoxysilane (APTES), SAXS was employed to investigate the pore morphology and particle size distribution. scispace.com The analysis of the SAXS data provided detailed structural parameters of the nanocomposite.

The pair-distance distribution function derived from the SAXS profile of the Fe3O4@SiO2-NH2/GO nanocomposite exhibited a characteristic dumbbell shape. scispace.com This shape is indicative of a significant degree of aggregation of smaller primary particles into larger structures. The analysis yielded specific dimensional information about the aggregates.

Below is an interactive data table summarizing the findings from the SAXS analysis of the APTES-functionalized nanocomposite.

| Parameter | Value | Description |

| Maximum Radius 1 | 10.17 nm | Represents the radius of the smaller, primary particles within the aggregate. |

| Maximum Radius 2 | 44.64 nm | Corresponds to the overall radius of the larger, aggregated structures. |

| Particle Shape | Dumbbell (from PDDF) | Suggests the aggregation of smaller spherical or near-spherical particles. |

The data indicates a hierarchical structure where smaller nanoparticles with a radius of approximately 10.17 nm have clustered to form larger aggregates with a maximum radius of about 44.64 nm. scispace.com This type of detailed structural information is crucial for understanding how the functionalization with aminopropyl groups influences the assembly and final morphology of the material. Such insights are directly applicable to predicting the behavior of materials derived from this compound in various applications, from drug delivery systems to advanced polymer composites. The self-assembly of functionalized siloxane oligomers can be directed by the nature of the end groups, leading to ordered nanodomains with dimensions as small as 2.2 nm. acs.org

Theoretical and Computational Investigations of 3 Aminopropylpentamethyldisiloxane Systems

Quantum Chemical Calculations for Molecular Conformation and Electronic Structure

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are instrumental in elucidating the molecular conformation and electronic structure of 3-aminopropylpentamethyldisiloxane. These computational methods allow for the determination of stable conformers and the analysis of the molecule's electronic properties, which are crucial for understanding its reactivity and interactions.

Studies involving quantum chemical calculations on similar silane (B1218182) molecules, such as L-methionine and L-cysteine derivatives, have demonstrated the ability to identify the most stable conformers in both the gas phase and in solution. nih.gov By calculating parameters like relative Gibbs free energy and electronic energy with zero-point energy corrections, researchers can predict the populations of different conformers. nih.gov For instance, in a study of amino acid derivatives, the geometries were optimized at the ωB97X-D/aug-cc-pVTZ level of theory to determine conformational preferences. nih.gov This level of theory can also be applied to this compound to understand the rotational barriers around its flexible bonds and the preferred spatial arrangement of its aminopropyl and pentamethyldisiloxane (B44630) moieties.

The electronic structure of this compound, including the distribution of electron density and the nature of its frontier molecular orbitals (HOMO and LUMO), dictates its reactivity. Quantum chemistry calculations can map the electrostatic potential to identify electron-rich and electron-poor regions, providing insights into how the molecule will interact with other species. For example, the nitrogen atom of the amino group is expected to be a nucleophilic site, while the silicon atoms are potential electrophilic centers. Understanding the electronic structure is fundamental to predicting how this compound will participate in chemical reactions, such as its role as a coupling agent where it bonds with both inorganic and organic materials. shinetsusilicone-global.comaip.org

| Conformer | Relative Gibbs Free Energy (ΔG, kcal/mol) | Population (%) | Key Dihedral Angles (degrees) |

| Conformer A | 0.00 | 65 | Si-C-C-C: ~180 (anti) |

| Conformer B | 1.25 | 25 | Si-C-C-C: ~60 (gauche) |

| Conformer C | 2.50 | 10 | C-C-C-N: ~180 (anti) |

Note: This table is a representative example based on typical findings for similar flexible molecules and is intended for illustrative purposes. Actual values for this compound would require specific quantum chemical calculations.

Molecular Dynamics Simulations of Interfacial Interactions and Polymerization Processes

Molecular dynamics (MD) simulations are a powerful computational tool for investigating the dynamic behavior of this compound at interfaces and during polymerization. researchgate.netmdpi.com These simulations provide atomic-level insights into complex processes that are often difficult to probe experimentally. researchgate.netnih.gov

Interfacial Interactions:

MD simulations are extensively used to study the interactions between silane coupling agents, like this compound, and various surfaces. researchgate.net These simulations can model the adsorption of the silane onto inorganic substrates such as silica (B1680970) or metal oxides, revealing details about the orientation, conformation, and bonding of the silane molecules at the interface. princeton.edu For example, simulations can elucidate the role of the aminopropyl group in forming hydrogen bonds with surface hydroxyl groups, and how the pentamethyldisiloxane tail orients itself. princeton.edu

Researchers have used MD to analyze the interfacial shear strength and the effect of moisture on the durability of the silane-substrate bond. researchgate.netaiche.org By simulating the behavior of water molecules at the interface, it's possible to understand mechanisms of debonding and improve the design of more water-resistant adhesion promoters. aiche.org The insights gained from these simulations are critical for applications where this compound is used to enhance the adhesion between organic polymers and inorganic fillers in composite materials. researchgate.netmdpi.com

Polymerization Processes:

MD simulations can also be employed to model the polymerization of monomers that have been functionalized with this compound. These simulations can track the movement and reactivity of individual molecules, providing a detailed picture of the polymerization process. mdpi.commdpi.com For instance, simulations can help to understand how the presence of the silane affects the polymerization kinetics and the resulting polymer chain architecture.

By modeling the growth of polymer chains and their interactions with each other and with surrounding solvent molecules, MD simulations can predict important properties of the final polymer, such as its glass transition temperature and mechanical strength. researchgate.netresearchgate.net This information is invaluable for designing polymers with specific properties for a wide range of applications.

| System | Interfacial Energy (mN/m) | Water Contact Angle (degrees) | Diffusion Coefficient of Silane (10⁻⁹ m²/s) |

| Silane on Silica | 55 | 75 | 1.2 |

| Silane on Alumina | 62 | 85 | 0.9 |

| Silane in Water | N/A | N/A | 2.5 |

Note: This table presents hypothetical data to illustrate the types of parameters that can be obtained from MD simulations. Actual values would depend on the specific force fields and simulation conditions used.

Computational Modeling of Material Properties Derived from this compound

Computational modeling plays a crucial role in predicting the material properties of polymers and composites derived from this compound. By using various modeling techniques, researchers can estimate mechanical, thermal, and other physical properties, thereby guiding the design of new materials with desired performance characteristics.

Mechanical Properties:

Modeling techniques such as finite element analysis (FEA) and MD simulations can be used to predict the mechanical behavior of materials containing this compound. mdpi.com For instance, MD simulations can be used to calculate the elastic modulus, tensile strength, and fracture toughness of a polymer matrix modified with this silane. researchgate.net These simulations can reveal how the silane improves the interfacial adhesion between fillers and the polymer matrix, leading to enhanced mechanical reinforcement. mdpi.com By understanding the stress distribution at the molecular level, it is possible to design composites with improved strength and durability. mdpi.com

Thermal Properties:

The thermal properties of materials derived from this compound can also be investigated using computational models. MD simulations can predict the glass transition temperature (Tg), thermal conductivity, and thermal stability of polysiloxanes and their composites. researchgate.netmdpi.com For example, simulations can show how the incorporation of this compound affects the chain mobility and, consequently, the Tg of the polymer. researchgate.net These predictions are essential for applications where the material will be exposed to varying temperatures.

| Material | Young's Modulus (GPa) | Tensile Strength (MPa) | Glass Transition Temperature (°C) | Thermal Conductivity (W/m·K) |

| Neat Epoxy | 3.0 | 70 | 150 | 0.20 |

| Epoxy + 5% Silane | 3.5 | 85 | 145 | 0.22 |

| Polysiloxane | 0.05 | 5 | -120 | 0.15 |

| Polysiloxane + 2% Silane | 0.08 | 8 | -115 | 0.16 |

Note: The data in this table is illustrative and represents typical improvements seen with the addition of silane coupling agents to polymer systems. Actual values would be dependent on the specific material composition and the computational models employed.

Application of Machine Learning in Predicting Reactivity and Material Performance

Machine learning (ML) is emerging as a powerful tool in materials science, with significant potential for accelerating the discovery and design of new materials based on this compound. tandfonline.comnih.gov By learning from large datasets, ML models can predict chemical reactivity and material performance with increasing accuracy. medium.comyoutube.com

Predicting Reactivity:

ML models can be trained to predict the reactivity of silanes like this compound in various chemical reactions. medium.comnih.gov By analyzing molecular descriptors and quantum chemical data, these models can forecast reaction outcomes, such as reaction rates and product yields. youtube.com This predictive capability can significantly reduce the time and experimental effort required to optimize reaction conditions for the synthesis of new materials. lanyasilane.de For example, an ML model could be developed to predict the efficiency of this compound as a coupling agent for different types of inorganic surfaces and organic resins.

Predicting Material Performance:

ML is also being applied to predict the performance of materials derived from this compound. scm.comarxiv.orgmdpi.comrsc.org By training on datasets that correlate material composition and processing parameters with performance metrics, ML models can predict properties such as mechanical strength, thermal stability, and adhesion. researchgate.netresearchgate.netarxiv.org This allows for the rapid screening of a vast number of potential material formulations to identify candidates with optimal properties. For instance, a machine learning model could be used to predict the impact resistance of a composite material based on the concentration of this compound and other components. udel.edu

The integration of ML with high-throughput computational simulations and experiments is creating a new paradigm for materials discovery. scm.com This data-driven approach has the potential to significantly accelerate the development of next-generation materials with tailored properties for a wide range of applications.

| Property Predicted | Machine Learning Model | R² Score (Test Set) | Mean Absolute Error |

| Tensile Strength | Random Forest | 0.92 | 2.5 MPa |

| Adhesion Strength | Gradient Boosting | 0.89 | 0.5 N/cm |

| Glass Transition Temp. | Neural Network | 0.95 | 1.2 °C |

| Reaction Yield | Support Vector Machine | 0.85 | 3.5 % |

Note: This table provides a hypothetical representation of the performance of different machine learning models for predicting various properties. The R² score indicates the proportion of the variance in the dependent variable that is predictable from the independent variable(s), with a value closer to 1 indicating a better fit. The Mean Absolute Error represents the average of the absolute differences between the predicted and actual values.

Future Research Directions and Emerging Trends for 3 Aminopropylpentamethyldisiloxane in Advanced Materials

Sustainable Synthetic Routes and Green Chemistry Approaches

The principles of green chemistry are increasingly guiding the synthesis of new materials, and the future of 3-aminopropylpentamethyldisiloxane is intrinsically linked to the development of more sustainable synthetic methodologies. A significant trend is the move towards catalyst-free reaction systems, which minimizes the use of potentially toxic heavy metal catalysts often employed in silicone chemistry. researchgate.net

One of the most promising green approaches involves the reaction of aminopropyl-functionalized siloxanes, including this compound, with various aldehydes. researchgate.netd-nb.info This reaction can proceed efficiently without a catalyst and can even be conducted in water, a benign solvent. d-nb.info The reaction between this compound and aldehydes like glutaraldehyde (B144438), glyoxal, and formaldehyde (B43269) has been shown to form imines as a primary product, with water as the only byproduct, epitomizing an atom-economical and environmentally friendly process. researchgate.netd-nb.info

Future research in this area will likely focus on:

Expanding the scope of aqueous reactions: Investigating a wider range of water-soluble and biocompatible aldehydes to create a broader library of siloxane-based materials.

Solvent-free synthesis: Exploring mechanochemical methods or solid-state reactions to further reduce solvent usage.

The ability to cure these materials underwater opens up novel applications in marine environments and biomedicine, where traditional solvent-based systems are not viable. researchgate.netd-nb.info

Development of Novel Derivatives with Enhanced Functionalities

The primary amine group of this compound serves as a versatile handle for chemical modification, allowing for the creation of a diverse range of derivatives with tailored properties. The reaction with aldehydes to form Schiff bases is a prime example, leading to the formation of crosslinked silicone elastomers. researchgate.netmcmaster.ca The properties of these elastomers can be readily tuned by varying the structure of the aldehyde and the density of the amino groups. researchgate.netd-nb.info

Emerging research is focused on creating derivatives with more complex and dynamic functionalities. For instance, the incorporation of specific organic moieties can impart unique optical, thermal, or mechanical properties. The development of functional organosilicone materials leverages the well-established chemistry of organic molecules to derivatize or synthesize silicones, combining the desirable properties of polysiloxanes with the reactivity of organic functional groups. mcmaster.ca

Future directions in this domain include:

Dynamic Covalent Bonds: Introducing reversible covalent bonds (e.g., imines, boronic esters) into the material structure to create self-healing or reprocessable thermosets, often referred to as vitrimers. mcmaster.ca

Hierarchical Structures: Designing derivatives that can self-assemble into well-defined nanoscale or microscale structures, leading to materials with advanced optical or mechanical properties.

Multi-functional Materials: Combining different functional groups onto the siloxane backbone to create materials that can respond to multiple stimuli or perform several functions simultaneously.

| Reactant | Resulting Functional Group/Linkage | Potential Enhanced Functionality | Reference |

|---|---|---|---|

| Glutaraldehyde | Imine (Schiff Base) | Elastomeric properties, underwater cure | researchgate.netd-nb.info |

| Glyoxal | Imine (Schiff Base) | Tunable crosslink density, rapid curing | researchgate.netd-nb.info |

| Formaldehyde | Imine (Schiff Base) | Rapid curing, potential for adhesive applications | researchgate.netd-nb.info |

| Aromatic Aldehydes | Conjugated Schiff Base | Potential for optical and electronic properties | mcmaster.ca |

Expansion into Responsive Materials and Smart Systems

A key area of future development for materials derived from this compound is their integration into responsive or "smart" systems. These are materials that can change their properties in response to external stimuli such as light, temperature, pH, or the presence of specific chemicals. The inherent flexibility of the siloxane backbone, combined with the chemical versatility of the amino group, makes this compound an excellent candidate for creating such materials.

Research has already indicated that elastomers formed from aminopropyl-modified silicones and aldehydes can exhibit solvent-responsive behavior. researchgate.net This is likely due to the swelling and deswelling of the polymer network in the presence of different solvents.

Future research will likely explore:

Chemo-responsive Materials: Designing materials that can selectively bind to and respond to the presence of specific ions or molecules, which could have applications in sensing and separations.

Thermo-responsive Systems: Incorporating thermally sensitive moieties that can trigger a change in shape, solubility, or permeability.

Photo-responsive Materials: Integrating light-sensitive groups that allow for the remote and non-invasive control of material properties.

The development of these smart materials could lead to innovations in areas such as soft robotics, drug delivery, and adaptive coatings.

Integration in Advanced Manufacturing Techniques Beyond 3D Printing

While the rapid curing of this compound-based formulations has shown promise for 3D printing applications, the potential extends to a wider range of advanced manufacturing techniques. researchgate.netmcmaster.ca The low viscosity and catalyst-free curing of these systems are advantageous for processes that require precise material deposition and rapid solidification.

Future exploration in this area could include:

Inkjet Printing: The development of low-viscosity inks based on this compound for the high-resolution printing of functional patterns and devices. mcmaster.ca

Microfluidics: Utilizing the rapid, catalyst-free curing to fabricate microfluidic devices with complex channel geometries directly in situ.

Soft Lithography: Employing these materials to create stamps and molds for soft lithography with improved release properties and durability.

Spray Coating: Developing formulations for sprayable coatings that can be cured rapidly on complex surfaces, offering protective or functional layers.

By moving beyond conventional molding and casting, these advanced manufacturing techniques will enable the creation of devices and structures with unprecedented complexity and functionality.

Cross-Disciplinary Research with Other Fields of Materials Science

The future of this compound in advanced materials will be heavily influenced by cross-disciplinary collaborations. The unique properties of this compound make it an attractive component for hybrid materials that combine the advantages of different material classes.

Promising areas for interdisciplinary research include:

Hybrid Organic-Inorganic Materials: Combining this compound with organic polymers or biomacromolecules to create materials with novel combinations of properties. For example, its use in microarrays for immobilizing biomolecules highlights the potential for bio-interfacial applications. vdoc.pub

Nanocomposites: Using the amine functionality to compatibilize and disperse nanoparticles, such as quantum dots or metal oxides, within a siloxane matrix. This can lead to materials with enhanced optical, electronic, or mechanical properties. google.com

Electronic Materials: Exploring the modification of this compound to create dielectric layers, encapsulants, or flexible substrates for electronic devices.

By fostering collaborations between silicone chemists, polymer scientists, biomedical engineers, and physicists, the full potential of this compound as a versatile molecular building block can be realized.

Q & A

Q. What are the recommended methods for synthesizing 3-Aminopropylpentamethyldisiloxane in laboratory settings?

Synthesis typically involves hydrosilylation or condensation reactions. For example, amine-functionalized siloxanes are often prepared by reacting chlorosilanes with aminopropyl precursors under anhydrous conditions. Key steps include: